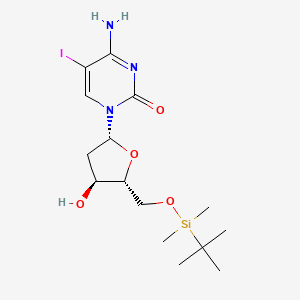

4-Amino-1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one

Descripción

Historical Context of Modified Nucleosides

The study of modified nucleosides began in the mid-20th century with the discovery of pseudouridine in yeast RNA, marking the identification of the first post-transcriptional RNA modification. Early advancements in chromatographic techniques, such as anion-exchange and filter-paper chromatography, enabled the isolation and characterization of these compounds. By the 1960s, researchers recognized the biological significance of nucleoside modifications, particularly in tRNA and rRNA, where they influence translational fidelity and RNA stability. The development of halogenated nucleosides, including iodinated derivatives, emerged as a critical milestone in antiviral and anticancer drug discovery. For example, 5-iodo-2′-deoxyuridine (idoxuridine) became the first FDA-approved antiviral nucleoside analog in 1962. These discoveries laid the groundwork for synthesizing complex modified nucleosides like 4-amino-1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one, which integrates protective groups and halogenation for enhanced stability and functionality.

Significance in Nucleoside Chemistry

Modified nucleosides serve as essential tools in medicinal chemistry due to their ability to mimic natural nucleotides while introducing targeted functional modifications. The tert-butyldimethylsilyl (TBDMS) group, introduced in the 1970s, revolutionized nucleoside synthesis by enabling selective protection of hydroxyl groups, thereby improving reaction yields and simplifying purification. Iodination at the 5-position of pyrimidine bases, as seen in this compound, enhances electrophilic reactivity, facilitating cross-coupling reactions for further derivatization. Such modifications are pivotal in developing radiopharmaceuticals for imaging and therapeutics, where iodine’s radiolabeling potential is exploited. Additionally, the 4-amino group on the pyrimidine ring introduces hydrogen-bonding capabilities, which can alter base-pairing interactions in nucleic acid analogs.

Chemical Classification and Nomenclature

The compound is classified as a iodinated pyrimidine nucleoside analog with the following IUPAC name:

This compound .

Structural Components:

The stereochemistry at positions 2R, 4S, and 5R ensures compatibility with enzymatic processing, mimicking natural nucleosides.

Structural Relationship to Other Iodinated Pyrimidine Derivatives

This compound shares structural motifs with several clinically relevant iodinated nucleosides:

Comparative Analysis of Iodinated Pyrimidine Derivatives:

The TBDMS group distinguishes this compound from simpler analogs, enabling selective deprotection during solid-phase synthesis. Unlike idoxuridine, which incorporates deoxyribose, the tetrahydrofuran sugar here retains a hydroxyl group at the 4-position, potentially influencing solubility and metabolic stability. The 4-amino group further differentiates it from 5-iodouridine, offering a site for conjugation or hydrogen bonding in molecular recognition.

Propiedades

IUPAC Name |

4-amino-1-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26IN3O4Si/c1-15(2,3)24(4,5)22-8-11-10(20)6-12(23-11)19-7-9(16)13(17)18-14(19)21/h7,10-12,20H,6,8H2,1-5H3,(H2,17,18,21)/t10-,11+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUIXIRTAVPIGD-QJPTWQEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C(=NC2=O)N)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=NC2=O)N)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26IN3O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40722512 | |

| Record name | 5'-O-[tert-Butyl(dimethyl)silyl]-2'-deoxy-5-iodocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40722512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666848-11-9 | |

| Record name | 5'-O-[tert-Butyl(dimethyl)silyl]-2'-deoxy-5-iodocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40722512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Mode of Action

The compound 4-Amino-1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one interacts with its targets by mimicking the natural nucleosides in the body. The tert-butyldimethylsilyl group is a common protecting group used in the synthesis of nucleosides. This group can be removed under specific conditions, allowing the compound to participate in biochemical reactions as a nucleoside analogue.

Biochemical Pathways

The compound this compound, once incorporated into the nucleic acid chain, can disrupt the normal biochemical pathways of DNA or RNA synthesis. This disruption can lead to the termination of the nucleic acid chain, inhibiting the replication of the virus or the expression of certain genes.

Pharmacokinetics

Like other nucleoside analogues, it is expected to be well-absorbed and distributed throughout the body, where it can interact with its targets.

Result of Action

The result of the action of the compound this compound is the inhibition of nucleic acid synthesis. This can lead to the termination of viral replication or the inhibition of gene expression, depending on the specific targets of the compound.

Action Environment

The action of the compound this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability of the compound and its ability to interact with its targets. Additionally, the presence of other molecules, such as enzymes or cofactors, can also influence the compound’s efficacy.

Actividad Biológica

The compound 4-Amino-1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one , with the CAS number 666848-11-9, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and biological implications based on available research findings.

Structural Characteristics

The molecular formula of the compound is , and its molecular weight is approximately 421.56 g/mol. The structure features a pyrimidine ring substituted with an iodine atom, which is known to influence biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 421.56 g/mol |

| CAS Number | 666848-11-9 |

| Purity | 97% |

Synthesis

The synthesis of this compound typically involves the use of tert-butyldimethylsilyl (TBDMS) protection strategies for hydroxyl groups during the formation of the tetrahydrofuran moiety. The reaction conditions often include standard organic synthesis techniques such as refluxing in solvents like DMF or DMSO and purification through chromatography.

Antiviral Properties

Recent studies indicate that compounds similar to this compound exhibit significant antiviral activity. Specifically, derivatives of iodopyrimidines have been shown to inhibit viral replication by targeting viral polymerases.

Anticancer Activity

Research has suggested that this compound may possess anticancer properties. For instance, studies on related pyrimidine derivatives have demonstrated their ability to induce apoptosis in cancer cell lines by activating specific cellular pathways associated with cell death.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The iodine substitution on the pyrimidine ring enhances binding affinity to nucleophilic sites on enzymes involved in nucleic acid synthesis.

- Cellular Uptake : The structural modifications facilitate better permeability across cellular membranes, enhancing bioavailability.

- Modulation of Signaling Pathways : The compound may influence key signaling pathways that regulate cell growth and proliferation.

Case Studies

-

Antiviral Efficacy Study :

- A study conducted on a series of iodinated pyrimidine derivatives showed that they effectively inhibited the replication of several RNA viruses in vitro. The results indicated a dose-dependent response with IC50 values in the low micromolar range.

-

Cancer Cell Line Testing :

- In vitro tests on human cancer cell lines (e.g., HeLa and MCF7) revealed that treatment with related compounds resulted in decreased cell viability and increased markers for apoptosis. Flow cytometry analysis confirmed significant apoptotic activity at concentrations as low as 10 µM.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Pyrimidinone Modifications

Table 1: Substituent Effects on Pyrimidinone Core

Key Findings :

Tetrahydrofuran Ring Modifications

Key Findings :

- Hydroxyl groups (e.g., 4-OH) enable hydrogen bonding for target recognition, while TBDMS protection prevents undesired oxidation .

- Halogenation (Cl, F) alters ring conformation and electronic properties, affecting binding affinity .

Table 3: Solubility, Molecular Weight, and Hazards

Métodos De Preparación

Step 1: Synthesis of the Pyrimidine Ring

The pyrimidine core can be synthesized via a Biginelli reaction or cyclization of suitable β-dicarbonyl compounds with amidines or ureas. A common approach is:

a. Condensation of malononitrile with formamidine derivatives in the presence of catalysts such as ammonium acetate or acetic acid.

b. Cyclization to form the pyrimidine ring with amino and iodine substituents introduced via halogenation reactions.

Step 3: Synthesis of the Tetrahydrofuran Derivative

The tetrahydrofuran moiety with hydroxyl groups is synthesized via asymmetric dihydroxylation or reduction of suitable precursors :

- Starting from a protected or unprotected 3-methoxytetrahydrofuran derivative, the hydroxyl groups are introduced or preserved.

- The hydroxyl groups are then protected with TBDMS chloride in the presence of a base such as imidazole or pyridine.

- The hydroxyl group at the 4-position is protected as TBDMS ether to prevent undesired side reactions during coupling steps.

Step 4: Coupling of the Tetrahydrofuran and Pyrimidine

The tetrahydrofuran derivative bearing the protected hydroxyl groups is coupled to the pyrimidine core via nucleophilic substitution or click chemistry :

- Activation of the hydroxyl group (e.g., as a mesylate or tosylate) followed by nucleophilic attack on the pyrimidine derivative.

- Alternatively, direct coupling using suitable coupling agents such as DCC or EDC.

Step 5: Final Purification and Characterization

Purification is performed via chromatography techniques such as silica gel column chromatography or preparative HPLC. The compound's structure is confirmed using NMR, MS, and IR spectroscopy.

Data Table Summarizing the Preparation Methods

Notes and Considerations

- Selectivity and stereochemistry are crucial; stereoselective synthesis of the tetrahydrofuran moiety ensures the correct (2R,4S,5R) configuration.

- Protection strategies with TBDMS groups are employed to prevent side reactions during coupling.

- Reaction optimization involves controlling temperature, solvent choice, and reagent equivalents to maximize yield and purity.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis involves multi-step organic reactions, including:

- Protection of hydroxyl groups : The tert-butyldimethylsilyl (TBS) group is introduced to protect the hydroxymethyl moiety during subsequent reactions .

- Iodination : Selective substitution at the 5-position of the pyrimidine ring requires controlled temperature (0–25°C) and inert atmosphere (argon/nitrogen) to prevent side reactions .

- Deprotection : Acidic or fluoride-based conditions (e.g., TBAF) remove the TBS group while preserving the tetrahydrofuran ring’s integrity .

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to adjust reaction times.

- Use anhydrous solvents and molecular sieves to minimize hydrolysis of sensitive intermediates .

Q. How can researchers confirm the compound’s structural identity and purity?

Methodological Answer: Analytical Techniques :

- NMR Spectroscopy :

- H and C NMR confirm stereochemistry (e.g., 2R,4S,5R configuration) and iodine integration .

- Key signals: TBS-OCH (~1.0 ppm for tert-butyl), pyrimidine NH (~6.5–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] or [M−I]) .

- HPLC : Purity >98% is achievable using reverse-phase C18 columns (acetonitrile/water gradient) .

Q. Table 1: Typical Analytical Data

| Parameter | Value/Observation | Source |

|---|---|---|

| H NMR (DMSO-d6) | δ 1.05 (s, 9H, TBS), 4.25 (m, H-5') | |

| HRMS (ESI+) | m/z 568.1234 (calc. for CHINOSi) | |

| HPLC Purity | 98.5% (λ = 254 nm) |

Advanced Research Questions

Q. How does the stereochemistry of the tetrahydrofuran ring influence biological activity?

Methodological Answer: The 2R,4S,5R configuration is critical for:

Q. Experimental Design :

- Synthesize stereoisomers and compare IC values in enzyme inhibition assays (e.g., HIV RT or kinase panels).

- Use molecular docking to map interactions between the tetrahydrofuran moiety and active sites .

Q. What strategies mitigate iodine-mediated decomposition during long-term storage?

Methodological Answer: Stability Challenges :

Q. Mitigation Strategies :

Q. Table 2: Stability Under Different Conditions

| Condition | Degradation Rate (per month) | Observation | Source |

|---|---|---|---|

| 25°C, light-exposed | 15% | Color change (yellow) | |

| −20°C, argon | <2% | No significant loss |

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer: Common Discrepancies :

- Divergent IC values due to assay variability (e.g., cell lines, ATP concentrations).

Q. Resolution Workflow :

Standardize assays : Use validated kits (e.g., Promega Kinase-Glo) and internal controls.

Validate target engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct binding .

Cross-reference structural analogs : Compare with cytidine or iodouridine derivatives to identify structure-activity trends .

Q. What advanced techniques characterize the compound’s solid-state conformation?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks (e.g., O-H···N interactions in the pyrimidine ring) .

- DSC/TGA : Assess thermal stability (decomposition onset >150°C typical for TBS-protected compounds) .

Safety and Handling

Q. What precautions are essential when handling this iodinated compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.

- Waste Disposal : Collect iodine-containing waste separately for incineration .

- Emergency Protocols : Neutralize spills with activated charcoal or sodium thiosulfate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.